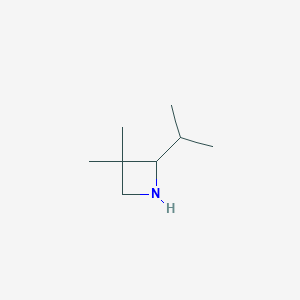

2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride

説明

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 2-(Benzylsulfonylmethyl)pyrrolidine hydrochloride, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

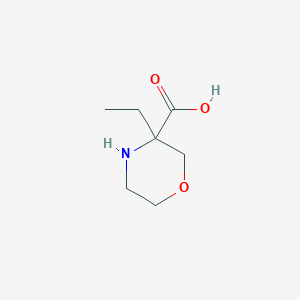

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a benzylsulfonylmethyl group and a hydrochloride ion. The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if it is preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用

Synthesis of Optically Pure Compounds

Research demonstrates the synthesis of optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine through reactions involving oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, followed by elimination of sulfinyl groups. This method showcases the compound's role in creating chiral molecules with controlled stereoselectivity, crucial for medicinal chemistry and material science applications (Ruano, Alemán, & Cid, 2006).

Catalysis and Green Chemistry

The compound has been utilized in catalysis, as seen in the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This application highlights its efficiency as an organocatalyst, enabling the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, contributing to advancements in green chemistry and sustainable synthesis processes (Singh et al., 2013).

Advancements in Pyrrolidine Derivatives

Innovative synthetic methods have been developed for 2,5-disubstituted pyrrolidines, utilizing cyclization of unsaturated N-benzoyloxysulfonamides catalyzed by specific reagents. This methodology expands the toolkit for constructing pyrrolidine derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals (Liu et al., 2010).

Environmental and Green Metric Evaluations

Research also encompasses the green metric evaluation of synthesis processes involving similar compounds. Studies focus on modifying synthesis pathways to reduce waste and improve efficiency, underlining the importance of environmentally friendly chemical synthesis. Such evaluations contribute to the development of more sustainable and less harmful chemical manufacturing processes (Gilbile, Bhavani, & Vyas, 2017).

作用機序

The mechanism of action of pyrrolidine compounds can vary widely depending on the specific compound and its biological target . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

特性

IUPAC Name |

2-(benzylsulfonylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c14-16(15,10-12-7-4-8-13-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJQPVVMZTNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)

![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)